3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a fluorine atom at the 6-position and a benzonitrile group at the 3-position.
Vorbereitungsmethoden
The synthesis of 3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the reaction of imidoyl chlorides with triethyl phosphite. The imidoyl chlorides are prepared by the consecutive addition of trifluoroacetic acid and thionyl chloride to a solution of methyl-2-aminopyridine in pyridine. The subsequent reaction with triethyl phosphite leads to the formation of the desired imidazopyridine compound .
Analyse Chemischer Reaktionen
3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Wissenschaftliche Forschungsanwendungen
3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent
Wirkmechanismus
The mechanism of action of 3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile: Similar structure but with a chlorine atom instead of fluorine.
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile: Features a methyl group at the 6-position.
3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile: Contains a bromine atom at the 6-position. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C14H8FN3 |
---|---|
Molekulargewicht |
237.23 g/mol |
IUPAC-Name |
3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8FN3/c15-12-4-5-14-17-13(9-18(14)8-12)11-3-1-2-10(6-11)7-16/h1-6,8-9H |
InChI-Schlüssel |
JGLWJLSEXRRQLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CN3C=C(C=CC3=N2)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.